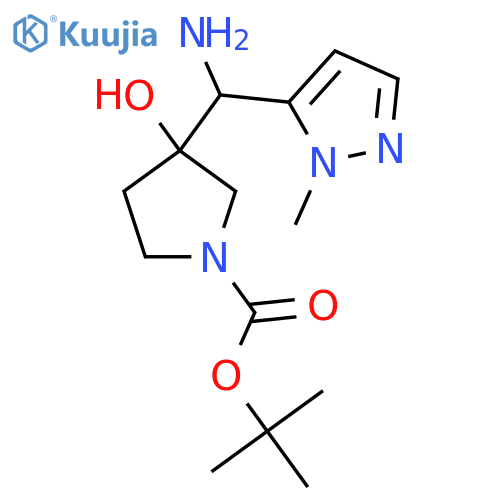

Cas no 2171788-19-3 (tert-butyl 3-amino(1-methyl-1H-pyrazol-5-yl)methyl-3-hydroxypyrrolidine-1-carboxylate)

tert-butyl 3-amino(1-methyl-1H-pyrazol-5-yl)methyl-3-hydroxypyrrolidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-butyl 3-amino(1-methyl-1H-pyrazol-5-yl)methyl-3-hydroxypyrrolidine-1-carboxylate

- EN300-1639140

- 2171788-19-3

- tert-butyl 3-[amino(1-methyl-1H-pyrazol-5-yl)methyl]-3-hydroxypyrrolidine-1-carboxylate

-

- インチ: 1S/C14H24N4O3/c1-13(2,3)21-12(19)18-8-6-14(20,9-18)11(15)10-5-7-16-17(10)4/h5,7,11,20H,6,8-9,15H2,1-4H3

- InChIKey: IZNTVKINVWQQRN-UHFFFAOYSA-N

- SMILES: OC1(C(C2=CC=NN2C)N)CN(C(=O)OC(C)(C)C)CC1

計算された属性

- 精确分子量: 296.18484064g/mol

- 同位素质量: 296.18484064g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 5

- 重原子数量: 21

- 回転可能化学結合数: 4

- 複雑さ: 398

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 93.6Ų

- XLogP3: -0.6

tert-butyl 3-amino(1-methyl-1H-pyrazol-5-yl)methyl-3-hydroxypyrrolidine-1-carboxylate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1639140-10.0g |

tert-butyl 3-[amino(1-methyl-1H-pyrazol-5-yl)methyl]-3-hydroxypyrrolidine-1-carboxylate |

2171788-19-3 | 10g |

$3131.0 | 2023-06-04 | ||

| Enamine | EN300-1639140-1.0g |

tert-butyl 3-[amino(1-methyl-1H-pyrazol-5-yl)methyl]-3-hydroxypyrrolidine-1-carboxylate |

2171788-19-3 | 1g |

$728.0 | 2023-06-04 | ||

| Enamine | EN300-1639140-250mg |

tert-butyl 3-[amino(1-methyl-1H-pyrazol-5-yl)methyl]-3-hydroxypyrrolidine-1-carboxylate |

2171788-19-3 | 250mg |

$1038.0 | 2023-09-22 | ||

| Enamine | EN300-1639140-1000mg |

tert-butyl 3-[amino(1-methyl-1H-pyrazol-5-yl)methyl]-3-hydroxypyrrolidine-1-carboxylate |

2171788-19-3 | 1000mg |

$1129.0 | 2023-09-22 | ||

| Enamine | EN300-1639140-0.05g |

tert-butyl 3-[amino(1-methyl-1H-pyrazol-5-yl)methyl]-3-hydroxypyrrolidine-1-carboxylate |

2171788-19-3 | 0.05g |

$612.0 | 2023-06-04 | ||

| Enamine | EN300-1639140-0.1g |

tert-butyl 3-[amino(1-methyl-1H-pyrazol-5-yl)methyl]-3-hydroxypyrrolidine-1-carboxylate |

2171788-19-3 | 0.1g |

$640.0 | 2023-06-04 | ||

| Enamine | EN300-1639140-0.5g |

tert-butyl 3-[amino(1-methyl-1H-pyrazol-5-yl)methyl]-3-hydroxypyrrolidine-1-carboxylate |

2171788-19-3 | 0.5g |

$699.0 | 2023-06-04 | ||

| Enamine | EN300-1639140-0.25g |

tert-butyl 3-[amino(1-methyl-1H-pyrazol-5-yl)methyl]-3-hydroxypyrrolidine-1-carboxylate |

2171788-19-3 | 0.25g |

$670.0 | 2023-06-04 | ||

| Enamine | EN300-1639140-2.5g |

tert-butyl 3-[amino(1-methyl-1H-pyrazol-5-yl)methyl]-3-hydroxypyrrolidine-1-carboxylate |

2171788-19-3 | 2.5g |

$1428.0 | 2023-06-04 | ||

| Enamine | EN300-1639140-5.0g |

tert-butyl 3-[amino(1-methyl-1H-pyrazol-5-yl)methyl]-3-hydroxypyrrolidine-1-carboxylate |

2171788-19-3 | 5g |

$2110.0 | 2023-06-04 |

tert-butyl 3-amino(1-methyl-1H-pyrazol-5-yl)methyl-3-hydroxypyrrolidine-1-carboxylate 関連文献

-

Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178

-

Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009

-

Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087

-

Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875

-

6. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625

-

Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654

-

8. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153

tert-butyl 3-amino(1-methyl-1H-pyrazol-5-yl)methyl-3-hydroxypyrrolidine-1-carboxylateに関する追加情報

tert-butyl 3-amino(1-methyl-1H-pyrazol-5-yl)methyl-3-hydroxypyrrolidine-1-carboxylate: A Comprehensive Overview

tert-butyl 3-amino(1-methyl-1H-pyrazol-5-yl)methyl-3-hydroxypyrrolidine-1-carboxylate, also known by its CAS number 2171788-19-3, is a complex organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrrolidine derivatives, which are widely studied for their potential applications in drug discovery and materials science. The structure of this compound is characterized by a pyrrolidine ring substituted with an amino group, a hydroxyl group, and a tert-butyl ester group, along with a pyrazole moiety attached via a methylene bridge. These structural features make it a versatile molecule with promising functional properties.

The synthesis of tert-butyl 3-amino(1-methyl-1H-pyrazol-5-yl)methyl-substituted pyrrolidine derivatives has been extensively explored in recent years. Researchers have employed various strategies, including multicomponent reactions and catalytic asymmetric synthesis, to construct this compound efficiently. For instance, the use of transition metal catalysts, such as palladium or rhodium complexes, has enabled the formation of the key carbon-nitrogen bonds in high yields and with excellent stereocontrol. These advancements have not only improved the synthetic routes but also opened new avenues for the exploration of its biological activities.

One of the most intriguing aspects of this compound is its potential as a building block in medicinal chemistry. The presence of multiple functional groups—such as the amino, hydroxyl, and ester groups—allows for further functionalization to tailor its properties for specific applications. For example, the amino group can be used to introduce bioisosteric replacements or to facilitate conjugation with other bioactive molecules. Similarly, the hydroxyl group can serve as a site for glycosylation or other post-synthetic modifications. Recent studies have demonstrated that derivatives of this compound exhibit promising activity in inhibiting key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase and butyrylcholinesterase.

The incorporation of the pyrazole ring into the structure adds another layer of complexity and functionality. Pyrazoles are known for their ability to act as hydrogen bond donors and acceptors, which can enhance the binding affinity of the molecule to biological targets. Furthermore, the methyl substitution on the pyrazole ring can modulate its electronic properties, making it more suitable for interactions with specific receptor sites. This feature has been exploited in designing ligands for G-protein coupled receptors (GPCRs), which are critical targets in drug development.

In terms of applications beyond pharmacology, tert-butyl 3-amino(1-methyl-1H-pyrazol-5-yl)methyl-substituted pyrrolidines have shown potential in materials science. Their ability to form supramolecular assemblies through hydrogen bonding and π–π interactions makes them candidates for self-assembling materials. Recent research has focused on their use as precursors for stimuli-responsive polymers and as components in advanced drug delivery systems.

The study of tert-butyl 3-amino(1-methyl-H-pyrazol-5-yl)methy-substituted pyrrolidines has also shed light on their mechanistic behavior under various reaction conditions. For example, their reactivity towards nucleophilic substitutions and Michael additions has been thoroughly investigated, providing insights into their role as intermediates in more complex synthetic pathways. These findings have implications for both academic research and industrial applications.

In conclusion, tert-butyl 3-amino(1-methyl-< strong>H-pyrazol strong>-< strong>5 strong>-< strong> yl) methyl strong > -substituted pyrrolidines represent a fascinating class of compounds with diverse functional properties and broad application potential. As research continues to uncover new aspects of their chemistry and biology, it is likely that they will play an increasingly important role in advancing both scientific understanding and practical innovations.

2171788-19-3 (tert-butyl 3-amino(1-methyl-1H-pyrazol-5-yl)methyl-3-hydroxypyrrolidine-1-carboxylate) Related Products

- 2171163-26-9(5-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-1-methyl-1H-pyrazole-3-carboxylic acid)

- 1005307-70-9(2-{2-[(azepan-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}-N-(2-ethoxyphenyl)acetamide)

- 1780330-83-7(3-Methyl-4-(piperidin-4-yl)-1,2-oxazol-5-amine)

- 1805559-07-2(3-Bromomethyl-6-iodo-2-(trifluoromethyl)pyridine)

- 1806199-47-2(Ethyl 3-iodo-4-methoxy-2-(trifluoromethoxy)pyridine-6-acetate)

- 2171176-51-3((2S)-2-amino-3,3,3-trifluoropropane-1-thiol)

- 927186-78-5(3-(chloromethyl)-5-(4-methylphenyl)-1,2-oxazole)

- 1261911-93-6(6-(3,4-Difluorophenyl)pyridin-3-ol)

- 2136134-58-0(tert-butyl N-[(2S)-4-cyclopentyl-3-oxobutan-2-yl]carbamate)

- 898441-36-6(4-benzenesulfonamido-N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-ylbenzamide)